N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6 and its molecular weight is 372.476. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with its target, CDK6, by inhibiting its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This leads to the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells .
Pharmacokinetics
The compound’s potent antitumor activities suggest that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. This is evidenced by the observed antitumor activities against human breast cancer cells and human gastric cancer cells .
Action Environment
These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-15-9-10-19(16(2)13-15)25-20-18-14-24-28(3)21(18)27-22(26-20)23-12-11-17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYWSFGMLFGYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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